2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo-
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Description
Synthesis Analysis
The synthesis of coumarin systems, which include 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo-, has been a topic of interest for many organic and pharmaceutical chemists . These methods are often carried out under green conditions, such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- can be represented by the molecular formula C11H10N2O3. More detailed structural information, such as a 2D or 3D molecular structure, may be available from specialized chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-1-Benzopyran-4-acetamide, 7-amino-2-oxo- include a molecular weight of 218.21 g/mol. Additional properties such as melting point, boiling point, and density may be available from specialized chemical databases .Scientific Research Applications
Potential Therapeutic Applications
- Cardiovascular Therapeutics : The benzopyran-based compound is identified as a potential potassium-channel opener with cardiovascular therapeutic activities, which may have significant implications for heart health and disease treatment (Yoon, Yoo, & Shin, 1998).
- Antifilarial Activity : Synthesized benzopyran derivatives have shown promising antifilarial activity, indicating potential use in treating diseases caused by filarial parasites (Katiyar et al., 2003).
Chemical Synthesis and Reactivity
- Reactivity Studies : The reactivity of benzopyran derivatives has been studied in depth, providing insights into their potential applications in various chemical syntheses (El-Kafrawy et al., 1990).
Molecular and Crystal Structure Analysis
- Crystal Structure Insights : The molecular and crystal structure of benzopyran derivatives has been extensively analyzed, contributing to a deeper understanding of their physical and chemical properties (Sebhaoui et al., 2020).
Biological Activity and Pharmacology
- Antimicrobial Activity : Benzopyran derivatives have been shown to exhibit significant antimicrobial activity, which could be utilized in the development of new antibiotics and antifungal agents (Mulwad & Shirodkar, 2003).
Photocleavage and Bioconjugate Studies
- Photocleavage Properties : The photocleavage properties of benzopyran derivatives have been explored, suggesting applications in the development of light-sensitive protecting groups for neurotransmitter amino acids (Soares, Costa, & Gonçalves, 2010).
Drug Discovery and Development
- Cancer Cell Invasion and Metastasis : Some benzopyran derivatives have been identified as potentially effective in reducing the invasive behavior of cancer cells, offering a new approach to cancer treatment (Kempen et al., 2008).
Properties
IUPAC Name |
2-(7-amino-2-oxochromen-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQCWVJNMKBKFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627422 |
Source
|
Record name | 2-(7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296236-23-2 |
Source
|
Record name | 2-(7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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